BRN 3598325

Description

BRN 3598325 is a chemical compound of significant interest in pharmacological and organic chemistry research. For instance, halogenated aromatic compounds like 1-bromonaphthalene (1-BrN) and boronic acid derivatives (e.g., CAS 1046861-20-4) share similarities in reactivity and applications, such as fluorescence studies or catalytic roles in organic synthesis .

Properties

CAS No. |

114967-88-3 |

|---|---|

Molecular Formula |

C24H34O6S |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

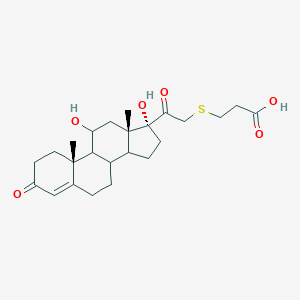

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C24H34O6S/c1-22-8-5-15(25)11-14(22)3-4-16-17-6-9-24(30,19(27)13-31-10-7-20(28)29)23(17,2)12-18(26)21(16)22/h11,16-18,21,26,30H,3-10,12-13H2,1-2H3,(H,28,29)/t16?,17?,18-,21?,22-,23-,24-/m0/s1 |

InChI Key |

XDGQFAAXMMOJNT-YBIJMBQPSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCCC(=O)O)O)C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCCC(=O)O)O)C)O |

Synonyms |

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid involves multiple steps. Typically, the synthesis starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl and keto groups. The final step involves the addition of the sulfanylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of automated synthesis machines can help streamline the process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups.

Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the keto groups can yield secondary alcohols.

Scientific Research Applications

3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of hormone-related disorders.

Industry: It is used in the production of various pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to hormone receptors, modulating their activity and influencing various biological processes. It can also interact with enzymes involved in metabolic pathways, altering their activity and leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares BRN 3598325 with structurally or functionally related compounds based on molecular properties, synthesis methods, and bioactivity:

Key Findings:

Reactivity : Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid exhibit superior catalytic efficiency in cross-coupling reactions compared to brominated aromatics like 1-BrN, owing to their electrophilic boron centers .

Synthetic Accessibility : this compound analogs with simpler halogenated backbones (e.g., 1-BrN) are easier to synthesize (synthetic accessibility score: 2.07) compared to glycosides or polycyclic compounds .

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of BRN 3598325, and how are they experimentally determined?

- Methodological Answer : Key properties (e.g., molecular weight, solubility, stability) are established via techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and thermogravimetric analysis (TGA) for thermal stability. Experimental protocols must adhere to reproducibility standards, with detailed documentation of instrumentation parameters and calibration .

Q. How can researchers validate the synthetic pathway of this compound to ensure reproducibility?

- Methodological Answer : Validate synthesis by cross-referencing reaction conditions (e.g., catalysts, solvents, temperatures) with peer-reviewed protocols. Use spectroscopic data (IR, MS) to confirm intermediate and final product identities. Include step-by-step characterization in supplementary materials, adhering to journal guidelines for compound preparation and reporting .

Q. What ethical considerations are critical when designing in vitro studies involving this compound?

- Methodological Answer : Follow institutional review board (IRB) protocols for cell-line usage, ensuring informed consent for human-derived samples. Implement risk assessments for hazardous reagents and document waste disposal procedures. Maintain data confidentiality and transparency in reporting negative results to avoid publication bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be systematically resolved?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., dosage, assay type, cell models) contributing to discrepancies. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and apply statistical rigor (e.g., Bayesian inference) to quantify uncertainty. Prioritize replication studies under controlled conditions .

Q. What strategies optimize this compound’s bioavailability in preclinical models while minimizing off-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups affecting permeability. Use in silico modeling (e.g., molecular dynamics simulations) to predict metabolic pathways. Validate in vivo via pharmacokinetic profiling (AUC, Cmax) and toxicity screens (histopathology, serum biomarkers) .

Q. How can researchers design a robust experimental framework to study this compound’s mechanism of action in heterogeneous disease models?

- Methodological Answer : Integrate multi-omics approaches (transcriptomics, proteomics) to identify molecular targets. Use CRISPR-Cas9 knockout models to confirm pathway specificity. Apply machine learning to analyze high-dimensional data and control for batch effects or model variability .

Q. What methodologies address the challenge of this compound’s instability in aqueous solutions during long-term storage?

- Methodological Answer : Test stabilizers (e.g., cyclodextrins, antioxidants) via accelerated stability studies under varying pH and temperature conditions. Monitor degradation products using LC-MS and apply kinetic modeling (Arrhenius equation) to predict shelf life. Document storage recommendations in replicable detail .

Methodological Frameworks for Rigor

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

- Experimental Reproducibility : Follow NIH guidelines for preclinical reporting, including raw data deposition and statistical transparency .

- Ethical Compliance : Align with CC-BY-SA 3.0 standards for open-access data sharing and attribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.